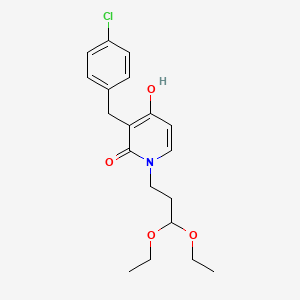
3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone
Übersicht
Beschreibung
3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone, also known as 4-chlorobenzyl-3-diethoxypropyl-4-hydroxy-2-pyridinone, is an organic compound that is used in a variety of scientific research applications. This compound is used in laboratory experiments to study its biochemical and physiological effects and to explore its potential uses in the future.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Reactions
Functionalized Pyridines Synthesis : Research outlines the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, showcasing diverse chemical reactions leading to novel pyridine derivatives. These processes involve reactions with benzylidenemalononitriles, α-cyanoacrylic esters, and various other reagents, resulting in compounds with potential applications in medicinal chemistry and materials science (Mekheimer, Mohamed, & Sadek, 1997).
Chelating Agents Development : Another study focuses on the synthesis and characterization of lipophilic coordination compounds, including aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones. These complexes were evaluated for their potential in therapeutic applications and as agents in biochemistry and environmental remediation (Zhang, Rettig, & Orvig, 1991).
Novel Syntheses Techniques : Research into novel and efficient synthesis methods for pyridinone derivatives highlights the development of environmentally friendly, high-yield reactions. These methods are significant for producing compounds with a variety of physiological activities, emphasizing the role of pyridinones in drug development and other scientific applications (Shi et al., 2008).
Potential Applications
Antimicrobial Agents : The synthesis of novel Iron(III) chelators based on a triaza macrocycle backbone and 1-hydroxy-2(H)-pyridin-2-one coordinating groups, evaluated as antimicrobial agents, showcases the potential of pyridinone derivatives in combating pathogenic bacteria. This research indicates the role of chelating agents in developing new therapies for infections (Workman, Hunter, Dover, & Tétard, 2016).
Metal Ion Complexation : Studies on the complexation of molybdenum(VI) with bis(3‐hydroxy‐4‐pyridinone)amino acid derivatives provide insights into the coordination chemistry of pyridinones. These findings have implications for understanding the behavior of metal ions in biological systems and developing metal ion-based therapies (Santos et al., 2007).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(3,3-diethoxypropyl)-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c1-3-24-18(25-4-2)10-12-21-11-9-17(22)16(19(21)23)13-14-5-7-15(20)8-6-14/h5-9,11,18,22H,3-4,10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOATTMHUJNJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




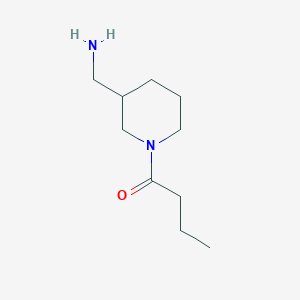


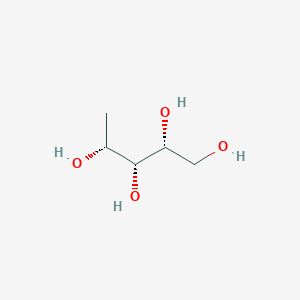


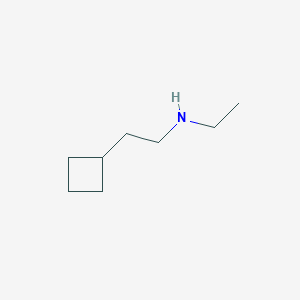
![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)
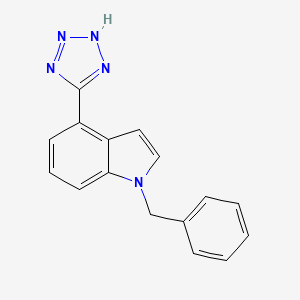
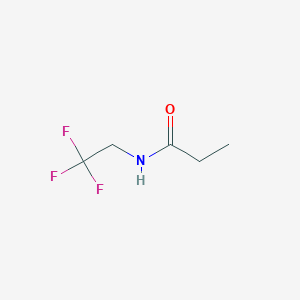
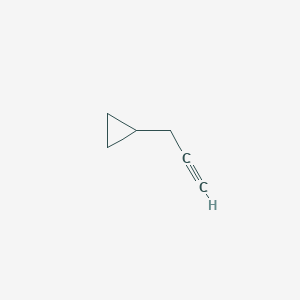
![2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B1465186.png)
